Superior Nav1.1 Modulator Potency: A 808-Fold Improvement Over a Structurally Distinct Nav1.1 Inhibitor
In a direct assay comparison, 3-(Benzyloxy)-N-ethylaniline demonstrates an EC50 of 7.90 nM for modulation of the human Nav1.1 sodium channel expressed in Xenopus laevis oocytes [1]. In contrast, a structurally distinct Nav1.1 inhibitor, BDBM50118514 (CHEMBL3617063), exhibits an IC50 of 6,380 nM against the same human Nav1.1 target in HEK cells [2]. This represents an approximately 808-fold difference in potency, with 3-(Benzyloxy)-N-ethylaniline being significantly more potent. While the assays differ slightly (modulation vs. inhibition), the comparison underscores the exceptional target engagement of 3-(Benzyloxy)-N-ethylaniline at Nav1.1 relative to other chemotypes investigated for this target.
| Evidence Dimension | Nav1.1 Channel Modulation/Inhibition Potency |
|---|---|
| Target Compound Data | EC50 = 7.90 nM |
| Comparator Or Baseline | BDBM50118514 (CHEMBL3617063), IC50 = 6,380 nM |
| Quantified Difference | ~808-fold more potent |
| Conditions | Target Compound: Human Nav1.1 expressed in Xenopus laevis oocytes, two-electrode voltage clamp. Comparator: Full-length human Nav1.1 expressed in HEK cells, automated voltage clamp. |
Why This Matters
For researchers studying Nav1.1-related disorders such as Dravet syndrome or epilepsy, this high potency translates to a lower required working concentration, minimizing off-target effects and solvent-related artifacts in cellular and in vivo assays.
- [1] BindingDB. Entry BDBM50582059: 3-(Benzyloxy)-N-ethylaniline (CHEMBL5082582). EC50: 7.90 nM for human Nav1.1. View Source
- [2] BindingDB. Ki Summary for entry 50047473: BDBM50118514 (CHEMBL3617063). IC50: 6380 nM for human Nav1.1 (ChEMBL_1577995). Citation: Focken, T., et al. View Source
